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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B042202

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-tert-Butyl-
4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular
geometry of 2-tert-Butyl-4-methylphenol, a compound of interest in various chemical and
pharmaceutical applications. The information presented herein is compiled from
crystallographic data and peer-reviewed scientific literature.

Crystal Structure

The crystal structure of 2-tert-Butyl-4-methylphenol has been determined by single-crystal X-
ray diffractometry. The compound crystallizes in the monoclinic system with the space group
P21/c.[1][2] The unit cell contains eight molecules, with two crystallographically inequivalent
molecules in the asymmetric unit.[2]

Table 1: Crystallographic Data for 2-tert-Butyl-4-methylphenol
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Parameter Value

CCDC Deposition Number 250114[3]
Empirical Formula C11H160
Crystal System Monoclinic[1][2]
Space Group P21/c[1][2]
Molecules per Unit Cell (2) 8[2]

Molecular Geometry

The molecular structure of 2-tert-Butyl-4-methylphenol consists of a phenol ring substituted
with a tert-butyl group at position 2 and a methyl group at position 4. The presence of two
crystallographically unique molecules in the unit cell indicates slight conformational differences
between them in the solid state.[2]

A notable feature of the molecular geometry is the orientation of the bulky tert-butyl group
relative to the plane of the aromatic ring. In one of the inequivalent molecules, one of the
methyl groups of the tert-butyl substituent is oriented 9.2° out of the aromatic plane. For the
other molecule, this dihedral angle is smaller, at 1.7°.[2] This difference highlights the impact of
crystal packing forces on the conformation of flexible substituents.

While a detailed table of all bond lengths and angles is best obtained from the raw
crystallographic information file (CIF) corresponding to CCDC deposition 250114, the
fundamental geometry conforms to standard values for substituted phenols.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of 2-tert-Butyl-4-methylphenol follows a standard
procedure for single-crystal X-ray diffraction. The general workflow is outlined below.

Experimental Workflow for Crystal Structure Determination
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Sample Preparation

Synthesis and Purification of
2-tert-Butyl-4-methylphenol

:

Single Crystal Growth
(e.g., slow evaporation, vapor diffusion)

Data Collection

Crystal Mounting

:

X-ray Diffraction Data Collection
(using a diffractometer)

Structure Solution and Refinement

Data Processing and Reduction

:

Structure Solution
(e.g., direct methods, Patterson function)

:

Structure Refinement
(e.g., full-matrix least-squares)

Data Analysis and Deposition

Analysis of Molecular Geometry
(bond lengths, angles, torsion angles)

:

Crystallographic Information File (CIF) Generation

:

Deposition to a Crystallographic Database
(e.g., CCDC)

Click to download full resolution via product page

Experimental workflow for crystal structure determination.
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Methodology:

o Crystal Growth: Single crystals of 2-tert-Butyl-4-methylphenol suitable for X-ray diffraction
are grown from a purified sample. This is typically achieved by slow evaporation of a
saturated solution or by vapor diffusion techniques.

o Data Collection: A selected single crystal is mounted on a goniometer head and placed in an
X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize
thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the
diffraction pattern is recorded on a detector as the crystal is rotated.

» Structure Solution: The collected diffraction data are processed to determine the unit cell
parameters and space group. The initial positions of the atoms in the crystal structure are
determined using methods such as direct methods or Patterson synthesis.

o Structure Refinement: The atomic positions and their anisotropic displacement parameters
are refined using a least-squares minimization procedure. This process minimizes the
difference between the observed and calculated structure factors.

» Data Validation and Deposition: The final refined structure is validated and deposited in a
public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a
unique deposition number.

Logical Relationship of Structural Features

The interplay between the molecular and crystal structure dictates the overall properties of the
solid-state material. The diagram below illustrates the logical flow from molecular
characteristics to the final crystal packing.
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Molecular Structure of
2-tert-Butyl-4-methylphenol

Substituent Groups
(tert-Butyl, Methyl, Hydroxyl)

Steric Hindrance and
Conformational Flexibility

Intermolecular Interactions
(e.g., van der Waals forces, H-bonding)

Crystal Packing

Monoclinic Crystal System Two Inequivalent Molecules
(Space Group P2i/c) in Asymmetric Unit

Click to download full resolution via product page

Logical relationship of structural features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.aip.org [pubs.aip.org]

e 2. repository.brynmawr.edu [repository.brynmawr.edu]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b042202?utm_src=pdf-body-img
https://www.benchchem.com/product/b042202?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/jcp/article/120/11/5309/534298/The-relationship-between-crystal-structure-and
https://repository.brynmawr.edu/cgi/viewcontent.cgi?article=1031&context=physics_pubs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 3. 2-tert-Butyl-4-methylphenol | C11H160 | CID 17004 - PubChem
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 To cite this document: BenchChem. [Crystal structure and molecular geometry of 2-tert-
Butyl-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-
of-2-tert-butyl-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butyl-4-methylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butyl-4-methylphenol
https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-of-2-tert-butyl-4-methylphenol
https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-of-2-tert-butyl-4-methylphenol
https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-of-2-tert-butyl-4-methylphenol
https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-of-2-tert-butyl-4-methylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

